molecular formula C20H23NO B12411039 N-Desmethyl N-ethyl Doxepin-d3

N-Desmethyl N-ethyl Doxepin-d3

Cat. No.: B12411039
M. Wt: 296.4 g/mol
InChI Key: BABMDBICJGOMEQ-WDBVFEQISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl N-ethyl Doxepin-d3 involves the deuteration of N-Desmethyl N-ethyl DoxepinThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl N-ethyl Doxepin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce N-oxide derivatives, while reduction may yield fully reduced forms of the compound .

Scientific Research Applications

N-Desmethyl N-ethyl Doxepin-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound in various analytical techniques.

    Biology: Employed in metabolic studies to trace the compound’s pathway in biological systems.

    Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.

    Industry: Utilized in the development of new drugs and chemical processes

Mechanism of Action

The mechanism of action of N-Desmethyl N-ethyl Doxepin-d3 involves its interaction with specific molecular targets and pathways. As a derivative of Doxepin, it likely acts as a serotonin and norepinephrine reuptake inhibitor, contributing to its antidepressant effects. The deuteration may enhance its stability and bioavailability, leading to improved pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethyl N-ethyl Doxepin-d3 is unique due to its deuterated nature, which provides enhanced stability and improved pharmacokinetic properties compared to its non-deuterated counterparts. This makes it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C20H23NO

Molecular Weight

296.4 g/mol

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-ethyl-N-(trideuteriomethyl)propan-1-amine

InChI

InChI=1S/C20H23NO/c1-3-21(2)14-8-12-18-17-10-5-4-9-16(17)15-22-20-13-7-6-11-19(18)20/h4-7,9-13H,3,8,14-15H2,1-2H3/b18-12-/i2D3

InChI Key

BABMDBICJGOMEQ-WDBVFEQISA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31

Canonical SMILES

CCN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Origin of Product

United States

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